4-(4-Heptylbenzoyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1706444-00-9 |
|---|---|
Molecular Formula |
C23H25NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4-heptylphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-17-24-22-11-8-7-10-20(21)22/h7-8,10-17H,2-6,9H2,1H3 |
InChI Key |
XOWSFHBHXYCDGD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Substituted Quinoline Scaffolds
Classical Approaches for Quinoline (B57606) Ring Formation
The construction of the quinoline ring system has been a subject of extensive research, leading to the development of several named reactions that are now considered classical approaches. These methods, originating in the late 19th and early 20th centuries, provide versatile pathways to a wide array of substituted quinolines.
Gould-Jacobs Reaction and its Derivatives
The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives. wikipedia.org This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a related acyl malonic ester. wikipedia.org This initial reaction forms an anilidomethylenemalonic ester. wikipedia.org
The subsequent step involves a 6-electron cyclization upon heating, which leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org Saponification of the ester group yields a carboxylic acid, which can then be decarboxylated to afford the final 4-hydroxyquinoline product. wikipedia.org The Gould-Jacobs reaction is particularly effective when using anilines that possess electron-donating groups at the meta-position. wikipedia.org
The mechanism of the Gould-Jacobs reaction commences with a nucleophilic attack by the amine nitrogen on the malonic ester derivative, followed by the elimination of an ethanol molecule to yield the condensation product. wikipedia.org A subsequent 6-electron cyclization with the loss of another ethanol molecule results in the formation of the quinoline ring system. wikipedia.org
| Reactant 1 | Reactant 2 | Key Steps | Product Type |
| Aniline or its derivative | Alkoxymethylenemalonic ester or Acyl malonic ester | Condensation, 6-electron cyclization, Saponification, Decarboxylation | 4-Hydroxyquinoline |
An example of this reaction is the synthesis of 4,7-dichloroquinoline. wikipedia.org Furthermore, variations of the Gould-Jacobs approach can be utilized to prepare unsubstituted parent heterocycles that feature a fused pyridine (B92270) ring, similar to those obtained from the Skraup reaction. wikipedia.org Microwave irradiation has been shown to significantly shorten reaction times and improve yields for the Gould-Jacobs reaction. researchgate.net
Conrad-Limpach Synthesis Variants
The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines (which exist predominantly as 4-quinolones) through the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org This reaction is characterized by a two-step process. The first step involves the formation of an enamine from the aniline and β-ketoester. synarchive.com The second, and often rate-determining, step is the thermal cyclization of the intermediate Schiff base at high temperatures, typically around 250 °C, to yield the 4-hydroxyquinoline product. synarchive.comwikipedia.org
The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate. wikipedia.org This is followed by protonation and dehydration to form a Schiff base. wikipedia.org The Schiff base then undergoes keto-enol tautomerization, followed by an electrocyclic ring closure. wikipedia.org The final steps involve the elimination of an alcohol, a series of proton transfers, and another keto-enol tautomerization to yield the 4-hydroxyquinoline product. wikipedia.org The use of a high-boiling, inert solvent such as mineral oil can significantly improve the yield of the cyclization step. wikipedia.org
| Reactant 1 | Reactant 2 | Intermediate | Product Type |
| Aniline | β-ketoester | Schiff base/Enamine | 4-Hydroxyquinoline (4-Quinolone) |
Pfitzinger Reaction for Quinoline-4-carboxylic Acid Precursors
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that utilizes isatin and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method offers an efficient pathway to this particular class of quinoline derivatives. researchgate.net
The reaction mechanism is initiated by the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org A variation of this reaction, known as the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Product Type |
| Isatin | Carbonyl compound (ketone or aldehyde) | Potassium hydroxide | Substituted quinoline-4-carboxylic acid |
Recent modifications to the Pfitzinger reaction have been developed to allow for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under milder conditions, often mediated by reagents like TMSCl. thieme-connect.com
Friedländer Synthesis and Related Condensation Reactions
The Friedländer synthesis is a widely used method for the preparation of quinoline derivatives, involving the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganicreactions.org This condensation reaction can be catalyzed by acids (such as trifluoroacetic acid, toluenesulfonic acid, and Lewis acids), bases, or simply by heat. wikipedia.orgpharmaguideline.com
Two primary mechanisms have been proposed for the Friedländer synthesis. In the first mechanism, the 2-amino-substituted carbonyl compound and the second carbonyl compound undergo an aldol condensation as the rate-limiting step to form an aldol adduct. This intermediate then eliminates water to form an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the quinoline. The second proposed mechanism involves the initial formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination to yield the quinoline product. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| 2-Aminobenzaldehyde or 2-Aminoketone | Ketone or Aldehyde with an α-methylene group | Acid, Base, or Heat | Substituted quinoline |
The Pfitzinger reaction and the Niementowski quinoline synthesis are considered variations of the Friedländer synthesis. wikipedia.orgorganicreactions.org
Skraup Synthesis and its Mechanistic Considerations
The Skraup synthesis is a classic and powerful method for producing quinoline itself. wikipedia.org In its archetypal form, the reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene. wikipedia.org The reaction is notoriously vigorous, and for this reason, it is often conducted in the presence of ferrous sulfate (B86663) to moderate its intensity. wikipedia.org Arsenic acid can be used as an alternative and less violent oxidizing agent. wikipedia.org
The mechanism of the Skraup synthesis begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. pharmaguideline.comiipseries.org This is followed by the Michael addition of aniline to the acrolein. pharmaguideline.com The resulting intermediate then undergoes ring closure in the presence of the strong acid to form 1,2-dihydroquinoline. slideshare.net Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield quinoline. slideshare.net The nitrobenzene is reduced to aniline in the process, which can then participate in the reaction. slideshare.net
| Reactant 1 | Reactant 2 | Acid | Oxidizing Agent | Product |
| Aniline | Glycerol | Sulfuric Acid | Nitrobenzene or Arsenic acid | Quinoline |
It's important to note that the Skraup synthesis can be violently exothermic, and its regioselectivity can be a concern when using substituted anilines. nih.gov
Combes Synthesis for 2,4-Disubstituted Quinolines
The Combes quinoline synthesis is a method specifically used for the preparation of 2,4-disubstituted quinolines. wikipedia.org This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. slideshare.netwikipedia.org
The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization. slideshare.net The mechanism starts with the protonation of one of the carbonyl groups of the β-diketone, which is then attacked by the aniline. wikipedia.org Following an intramolecular proton transfer and the elimination of water, a Schiff base is formed. wikipedia.org This Schiff base tautomerizes to an enamine, which is then protonated by the acid catalyst (commonly concentrated sulfuric acid). wikipedia.org The rate-determining step is the annulation (ring-forming) of the molecule. wikipedia.org Subsequent proton transfer and dehydration lead to the final 2,4-disubstituted quinoline product. wikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group, on the aniline can prevent the cyclization step. slideshare.net
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Aniline | β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinoline |
Doebner Reaction for 4-Carboxylic Acid Functionalization
The Doebner reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. iipseries.orgyoutube.com It serves as a valuable alternative to the Pfitzinger reaction for accessing these important synthons, which can be further elaborated or decarboxylated to yield other 4-substituted quinolines. wikipedia.org
The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A modified, one-pot Doebner hydrogen transfer reaction has been developed, offering an eco-friendly approach using a p-toluenesulfonic acid (p-TSA) catalyst in a green solvent system of water and ethylene glycol. This method provides excellent conversion rates and shorter reaction times. researchgate.net While the conventional Doebner reaction often gives low yields with anilines bearing electron-withdrawing groups, a recently developed hydrogen-transfer modification overcomes this limitation, expanding the substrate scope. nih.govnih.govacs.org
The mechanism of the Doebner reaction begins with the formation of an imine from the reaction between the aniline and the aldehyde. Concurrently, the enolate of pyruvic acid is generated. The enolate then attacks the imine, followed by an intramolecular condensation and subsequent oxidation (aromatization) to yield the final quinoline-4-carboxylic acid product. youtube.comresearchgate.net
Modern Catalytic Strategies in Quinoline Synthesis
Recent decades have seen a surge in the development of novel catalytic strategies for quinoline synthesis, aiming to overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. nih.govbeilstein-journals.org These modern approaches often provide higher efficiency, greater functional group tolerance, and access to a wider diversity of substituted quinoline frameworks.
Transition-metal catalysis has become a cornerstone for the synthesis of complex heterocyclic compounds, including 4-substituted quinolines. nih.govias.ac.in Catalytic systems based on metals like palladium (Pd), copper (Cu), rhodium (Rh), ruthenium (Ru), and iron (Fe) are commonly employed in reactions such as cross-coupling, cycloaddition, and tandem annulation. beilstein-journals.orgias.ac.in
These methods often involve C-H activation, allowing for the direct functionalization of the quinoline core or its precursors. For example, rhodium(III)-catalyzed C-H activation and cyclization of anilines with alkynes, using DMSO as a C1 building block, provides a direct route to quinolines. organic-chemistry.org Similarly, iron-catalyzed protocols have been developed for the domino synthesis of 2,4-disubstituted and 4-substituted quinolines from styrenes and arylamines. nih.govbeilstein-journals.org Copper-catalyzed reactions are also prevalent, enabling the synthesis of substituted quinolines through C-H functionalization followed by C-N/C-C bond construction. ias.ac.in
Table 1: Examples of Transition Metal-Catalyzed Reactions for Quinoline Synthesis
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Rh(III) / Cu(OAc)₂ | Anilines, Alkynes | Substituted Quinolines | ias.ac.in |
| FeCl₃ | Styrenes, Arylamines | 2,4- and 4-Substituted Quinolines | nih.gov |
| CuBr-ZnI₂ | o-Bromoanilines, Cyclopropanols | 3-Phenylquinolines | ias.ac.in |
This table is interactive and represents a selection of reported methods.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of chemical transformations, including the synthesis of heterocyclic systems. isca.mencl.res.in As strong σ-donor ligands, NHCs can stabilize transition metals or act as potent nucleophilic catalysts on their own. isca.mescripps.edu Their ability to induce "umpolung" (polarity reversal) in substrates, such as converting aldehydes into acyl anion equivalents, is a key feature of their catalytic activity. isca.menih.gov
In quinoline synthesis, NHCs have been used to catalyze the indirect Friedländer annulation, reacting 2-aminobenzyl alcohols with ketones to produce diversely substituted quinolines. researchgate.net NHC-catalyzed asymmetric [3 + 3] annulation reactions of 3-hydroxyquinolin-2-ones with 2-bromoenals have also been developed to construct enantioenriched quinoline derivatives. rsc.org Ruthenium-catalyzed oxidative annulation reactions directed by quinoline-functionalized NHCs provide another route to complex fused-ring systems. acs.org
Visible-light photocatalysis has gained significant traction as a green and sustainable tool in organic synthesis. mdpi.comrsc.org By using light as a clean energy source, these methods can promote redox and radical reactions under mild conditions. mdpi.com The synthesis of quinolines has benefited greatly from this approach, with numerous methodologies being developed under blue LED irradiation. rsc.org
Photocatalytic methods for quinoline synthesis often involve oxidative annulation or cyclization reactions. For instance, visible-light-induced aerobic oxidative dehydrogenation can convert glycine esters and olefins into substituted quinoline derivatives. mdpi.com Semiconductor photocatalysts, such as Ag/g-C₃N₄, have been used for Povarov cyclization reactions to synthesize 2-arylquinolines. mdpi.com Metal-free photoredox catalysis, using organic dyes like 10-methyl-9,10-dihydroacridine, has also been reported for cascade annulation reactions. mdpi.com A notable application involves the decarboxylative hydroxyalkylation of quinoline, where an iron(III) complex acts as a photocatalyst under blue light to generate alkyl radicals from carboxylic acids, which then add to the quinoline ring. mdpi.com
Table 2: Selected Photocatalytic Methods for Quinoline Synthesis
| Catalyst/Sensitizer | Reactants | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Fe(phen)Cl₃·H₂O | Quinoline, Carboxylic Acids | Decarboxylative Hydroxyalkylation | Uses earth-abundant iron catalyst | mdpi.com |
| Ag/g-C₃N₄ | Amines, Alkenes | Povarov Cyclization | Semiconductor photocatalysis | mdpi.com |
| 9,10-Phenanthrenequinone (PQ) | 2-Vinylarylimines | Electrocyclization | Metal-free photosensitizer | mdpi.com |
This table is interactive and provides examples of different photocatalytic systems.
Electrosynthesis offers a unique and powerful platform for organic reactions, using electricity to drive redox processes with high control and often avoiding the need for chemical oxidants or reductants. nih.gov In the context of quinoline chemistry, electrochemical methods have been employed for various modifications.
A paired electrolysis strategy has been developed for the cascade annulation to synthesize highly functionalized quinoline-substituted molecules. nih.gov This method achieves both the direct synthesis of the quinoline scaffold and its conjugation to bioactive molecules in a single operation. The process involves the electroreduction of isatin and the anodic oxidation of potassium iodide (KI) to catalyze the cascade. nih.gov Electroreductive intermolecular coupling of 4-quinolones with benzophenones has also been demonstrated, leading to the synthesis of 2-substituted 4-quinolones. In certain cases, with specific substitution patterns on the quinolone, the coupling occurs at the 4-position to yield 4-substituted quinolines. acs.org
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The mechanisms of quinoline synthesis are diverse and often complex.
For the Doebner-Miller reaction , a related synthesis, studies using 13C-labeled ketones have proposed a fragmentation-recombination mechanism. wikipedia.orgnih.gov This pathway involves an initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by fragmentation into an imine and the saturated ketone. These fragments then recombine to form the quinoline product. nih.gov
In transition metal-catalyzed reactions , mechanisms often involve a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. C-H activation pathways are particularly important, where the metal catalyst inserts into a C-H bond of a substrate, forming a metallacyclic intermediate that then undergoes further reaction and cyclization to build the quinoline ring. mdpi.com
The mechanism of visible-light photocatalysis typically begins with the photoexcitation of a photocatalyst. dechema.de The excited catalyst can then engage in either an oxidative or reductive quenching cycle. For example, in the phenanthrenequinone-sensitized synthesis of quinolines, the excited sensitizer induces a single-electron transfer (SET) from a 2-vinylarylimine to generate a radical cation, which then cyclizes. mdpi.com Subsequent proton and hydrogen atom transfers lead to the final quinoline product and regenerate the catalyst. mdpi.com Mechanistic investigations of photochemical reactions often employ techniques like transient absorption spectroscopy to identify and characterize short-lived excited states and intermediates. nih.gov
Electrocatalytic mechanisms are defined by the processes occurring at the anode and cathode. In the paired electrolysis for quinoline synthesis, the cathodic reduction of isatin initiates the reaction, while the anodic oxidation of I⁻ to an active iodine species facilitates the subsequent annulation and aromatization steps. nih.gov
Detailed Reaction Mechanisms of Named Syntheses
Several classic and contemporary named reactions provide reliable pathways to 4-substituted quinolines. Understanding their mechanisms is crucial for predicting outcomes and adapting these methods for specific synthetic targets.
Pfitzinger-Borsche Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.orgiipseries.orgresearchgate.net
The mechanism proceeds as follows:
Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin (1) by a base, such as potassium hydroxide, to form a keto-acid intermediate (2). wikipedia.orgwikipedia.orgyoutube.com This intermediate is typically not isolated. wikipedia.orgwikipedia.org
Condensation and Imine-Enamine Tautomerism: The keto-acid (2) then reacts with a carbonyl compound (e.g., a ketone or aldehyde). The amino group of the opened isatin condenses with the carbonyl group to form an imine (3). wikipedia.orgiipseries.org This imine exists in equilibrium with its enamine tautomer (4). wikipedia.org
Cyclization and Dehydration: The enamine (4) undergoes an intramolecular cyclization. youtube.com Subsequent dehydration of the cyclized intermediate leads to the formation of the aromatic quinoline-4-carboxylic acid (5). wikipedia.orgwikipedia.org
| Step | Description | Intermediates |
| 1 | Base-catalyzed hydrolysis of the amide bond in isatin. | Isatin, Keto-acid |
| 2 | Condensation with a carbonyl compound to form an imine, followed by tautomerization. | Imine, Enamine |
| 3 | Intramolecular cyclization of the enamine and subsequent dehydration. | Cyclized intermediate, Quinoline-4-carboxylic acid |
Sonogashira Cyclization
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org While not a direct quinoline synthesis in its primary form, it is instrumental in constructing precursors that can then cyclize to form the quinoline ring system. organic-chemistry.orgresearchgate.netresearchgate.net
A plausible mechanistic pathway involving a Sonogashira coupling followed by cyclization to form a quinoline derivative can be described in two main catalytic cycles:
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (e.g., a 2-haloaniline derivative) to form a Pd(II) species. wikipedia.org
Transmetalation: The Pd(II) complex reacts with a copper acetylide (formed in the copper cycle), transferring the alkyne group to the palladium and regenerating the copper catalyst. wikipedia.org
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the coupled product (an alkynyl-substituted aniline) and regenerate the Pd(0) catalyst. wikipedia.org
The Copper Cycle:
The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. wikipedia.org This species is then ready for the transmetalation step with the palladium complex.
Intramolecular Cyclization: Following the cross-coupling, the resulting 2-alkynyl aniline intermediate undergoes an intramolecular cyclization, often promoted by heat or a catalyst, to form the quinoline ring.
| Catalytic Cycle | Key Step | Description |
| Palladium | Oxidative Addition | Pd(0) catalyst adds to the aryl halide. |
| Palladium | Transmetalation | The alkyne group is transferred from copper to palladium. |
| Palladium | Reductive Elimination | The C-C bond is formed, releasing the product and regenerating Pd(0). |
| Copper | Acetylide Formation | Cu(I) reacts with the terminal alkyne to form a copper acetylide. |
Role of Intermediates in Quinoline Ring Formation
The formation of the quinoline ring in various syntheses hinges on the generation and subsequent reaction of key intermediates.
In acid-catalyzed cyclizations, such as the Skraup and Doebner-von Miller reactions, a crucial intermediate is acrolein or a substituted acrolein, which is generated in situ. iipseries.org This α,β-unsaturated carbonyl compound then undergoes a Michael-type addition with an aniline. The resulting adduct then cyclizes under the acidic conditions. Protonation of the carbonyl group makes the β-carbon highly electrophilic, facilitating the nucleophilic attack by the aromatic ring of the aniline, leading to the formation of a carbocyclic intermediate. youtube.com Dehydration and subsequent oxidation (aromatization) yield the final quinoline product. iipseries.org
In the Pfitzinger reaction, the key intermediates are the enamine and its corresponding imine, formed from the condensation of the ring-opened isatin and a carbonyl compound. wikipedia.org The enamine possesses the necessary nucleophilicity at the α-carbon and the correct geometry to facilitate the intramolecular cyclization onto the keto group, which is the critical ring-closing step. wikipedia.orgnih.gov
Sustainable and Green Chemistry Approaches in Quinoline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to reduce environmental impact, improve safety, and enhance efficiency. ijirt.orgacs.org These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. acs.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.neteurekaselect.com Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with molecules possessing a dipole moment. rsc.org This leads to a dramatic reduction in reaction times, often from hours to minutes, and frequently results in higher yields and purities of the final products. acs.orgnih.gov
Several classical quinoline syntheses have been adapted to microwave conditions. For example, microwave irradiation has been successfully employed in Friedländer-type syntheses and multicomponent reactions to produce a diverse range of quinoline derivatives. rsc.org The ability to perform these reactions under solvent-free conditions further enhances their green credentials. researchgate.netrsc.org
| Advantage of MAOS | Description |
| Reduced Reaction Time | Rapid and efficient heating accelerates reaction rates. acs.org |
| Improved Yields | Minimized side reactions and decomposition can lead to higher product yields. rsc.org |
| Higher Purity | Cleaner reaction profiles often simplify purification. eurekaselect.com |
| Energy Efficiency | Direct heating of the reaction mass is more energy-efficient than conventional heating. nih.gov |
Solvent-Free and Environmentally Benign Protocols
A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. nih.gov
Solvent-Free Reactions: Many quinoline syntheses can be performed under solvent-free or "neat" conditions, where the reactants themselves act as the solvent. rsc.orgeurekaselect.com This approach is often facilitated by using solid-supported catalysts or by employing microwave irradiation. researchgate.netrsc.org For instance, the Friedländer synthesis of quinolines has been effectively carried out using catalysts like tin(II) chloride dihydrate or bismuth(III) chloride under solvent-free conditions, offering excellent yields and simple work-up procedures. eurekaselect.comoup.com Heterogeneous catalysts, such as zeolites, have also been used in solvent-free cyclization reactions to produce 2,4-disubstituted quinolines. rsc.org A significant advantage of these solid catalysts is their potential for recovery and reuse, which adds to the sustainability of the process. rsc.org
Environmentally Benign Solvents and Catalysts: When a solvent is necessary, the focus shifts to using environmentally benign alternatives like water or ionic liquids. nih.govtandfonline.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. tandfonline.com Catalysts such as iron(III) chloride hexahydrate have been used to promote the synthesis of quinolines in water, providing an inexpensive, non-toxic, and efficient catalytic system. tandfonline.comtandfonline.com The development of metal-free catalytic systems further contributes to the greening of quinoline synthesis, avoiding the use of potentially toxic and expensive heavy metals. nih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 4 Heptylbenzoyl Quinoline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-(4-heptylbenzoyl)quinoline, both one-dimensional and two-dimensional NMR techniques provide crucial connectivity information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the benzoyl group, and the heptyl chain. The protons on the quinoline ring would typically appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the benzoyl group at the C4 position, the H2 proton is expected to be the most deshielded. The protons of the benzoyl group will also resonate in the aromatic region, with their chemical shifts influenced by the position of the heptyl substituent. The aliphatic protons of the heptyl group will appear in the upfield region (δ 0.8-3.0 ppm). The terminal methyl group (CH₃) would likely be a triplet around δ 0.8-0.9 ppm, while the methylene (B1212753) (CH₂) protons would show complex multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would be characterized by signals for the quinoline ring, the benzoyl group, the carbonyl carbon, and the heptyl chain. Carbonyl carbons typically resonate in the downfield region of the spectrum, often between 190 and 200 ppm. The aromatic carbons of the quinoline and benzoyl rings would appear in the δ 120-150 ppm range. The aliphatic carbons of the heptyl chain would be found in the upfield region (δ 14-40 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| Carbonyl (C=O) | ~195 | Typical range for a diaryl ketone. |
| Quaternary Quinoline (C4) | ~148 | Attachment to the electron-withdrawing benzoyl group. |
| Quaternary Quinoline (C8a) | ~147 | Bridgehead carbon. |
| Quinoline CH | ~122-150 | Aromatic region, specific shifts depend on position. |
| Quaternary Benzoyl (C1') | ~138 | Attachment to the carbonyl group. |
| Quaternary Benzoyl (C4') | ~145 | Attachment to the heptyl group. |
| Benzoyl CH | ~128-130 | Aromatic region. |
| Heptyl CH₂ | ~22-32 | Aliphatic region. |
| Heptyl CH₃ | ~14 | Terminal methyl group. |
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the quinoline ring system and along the heptyl chain. Cross-peaks would be observed between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly valuable for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the protons on the benzoyl ring and the carbonyl carbon, as well as between the H2 and H3 protons of the quinoline ring and the carbonyl carbon, would confirm the attachment of the benzoyl group to the quinoline ring at the C4 position.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound (C₂₃H₂₅NO). The calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.
In mass spectrometry, the molecular ion can undergo fragmentation, and the resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage at the carbonyl group, leading to the formation of a heptylbenzoyl cation or a quinolinyl radical.
Cleavage of the bond between the quinoline ring and the carbonyl group.
Fragmentation of the heptyl chain , typically through a series of losses of alkyl radicals. Common fragment ions would correspond to the loss of methyl, ethyl, propyl, etc., from the heptyl chain.
McLafferty rearrangement , if a gamma-hydrogen is available on the heptyl chain, which could lead to the elimination of a neutral alkene molecule.
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 331 | [M]⁺ | Molecular Ion |
| 204 | [C₁₅H₁₀NO]⁺ | Cleavage of the C-C bond between the carbonyl and the heptyl-phenyl group. |
| 128 | [C₉H₈N]⁺ | Quinoline radical cation. |
| 217 | [C₁₄H₁₇O]⁺ | Heptylbenzoyl cation. |
| 232 | [M-C₇H₁₅]⁺ | Loss of the heptyl radical. |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands:
C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the carbonyl group of the diaryl ketone.
C=N and C=C Stretching: Vibrations of the quinoline and benzene (B151609) rings would appear in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the heptyl group would appear just below 3000 cm⁻¹.
C-H Bending: Aliphatic C-H bending vibrations would be seen in the 1375-1470 cm⁻¹ region.
The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound and its analogues, ensuring an accurate and unambiguous determination of its chemical structure.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For a compound like this compound, the FTIR spectrum would be expected to display a series of characteristic absorption bands.
Expected Characteristic Vibrational Modes:
C=O (Ketone) Stretch: A strong, sharp absorption band is anticipated in the region of 1650-1680 cm⁻¹, characteristic of the aryl ketone carbonyl group.
C=N and C=C (Aromatic) Stretches: The quinoline and benzoyl rings would produce a series of medium to strong bands in the 1450-1620 cm⁻¹ region.
C-H (Aromatic) Stretches: These typically appear as a group of weak to medium bands above 3000 cm⁻¹.
C-H (Aliphatic) Stretches: The heptyl group would be identified by strong absorption bands in the 2850-2960 cm⁻¹ range due to symmetric and asymmetric stretching of C-H bonds in methylene (CH₂) and methyl (CH₃) groups.
C-H Bending Vibrations: Out-of-plane bending vibrations for the substituted aromatic rings would be observed in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern.
An interactive data table of typical FTIR frequencies for the functional groups expected in this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aryl Ketone | C=O Stretch | 1650 - 1680 | Strong |
| Quinoline/Benzene | C=C & C=N Stretch | 1450 - 1620 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic (Heptyl) | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C-H | C-H Out-of-Plane Bend | 700 - 900 | Strong |
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the aromatic backbone. Symmetrical stretching vibrations of the quinoline and benzene rings, which may be weak in the FTIR spectrum, would likely show strong signals in the Raman spectrum. The C=O stretch is also Raman active. Due to the potential for fluorescence from quinoline derivatives, obtaining a high-quality Raman spectrum can sometimes be challenging. mdpi.com
Electronic Absorption and Emission Spectroscopy
These techniques provide insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (π→π, n→π)
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. In molecules with conjugated systems like this compound, the primary electronic transitions observed are π→π* and n→π*.
π→π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the quinoline and benzoyl moieties would lead to intense absorption bands, typically in the 250-350 nm range.
n→π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the quinoline ring or the oxygen of the carbonyl group, to a π* antibonding orbital. These transitions are generally much weaker in intensity than π→π* transitions and would be expected to appear at longer wavelengths, potentially above 350 nm.
Photoluminescence and Fluorescence Spectroscopy
Many quinoline derivatives are known to be fluorescent. scielo.brnih.govresearchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. The emitted light is of a lower energy (longer wavelength) than the absorbed light. The fluorescence spectrum, quantum yield, and lifetime are sensitive to the molecular structure and its environment. For this compound, one would expect emission in the blue or green region of the spectrum, originating from the relaxation of the excited π-conjugated system. The presence of the heptyl chain could influence the molecule's aggregation behavior in different solvents, which in turn could affect the fluorescence properties.
X-ray Diffraction Analysis
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state. carleton.eduuni-ulm.deuol.de If a suitable single crystal of this compound could be grown, this technique would yield precise data on:
Molecular Conformation: The dihedral angle between the quinoline and the 4-heptylbenzoyl moieties.
Bond Lengths and Angles: Exact measurements for all bonds and angles within the molecule.
Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as π-stacking or C-H···O hydrogen bonds.
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.
This data is crucial for understanding the structure-property relationships of the material.
Polymorphism Studies in Quinoline Derivatives
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, profoundly influencing the physical and chemical properties of a compound. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the broader family of quinoline derivatives has been a subject of crystallographic investigation, revealing instances of polymorphism driven by subtle variations in molecular conformation and intermolecular interactions. Understanding these phenomena in analogous structures provides a framework for anticipating and characterizing the potential polymorphic behavior of this compound.
The study of polymorphism in quinoline derivatives is crucial as different polymorphs can exhibit significant differences in properties such as solubility, melting point, stability, and bioavailability in the case of pharmaceutical compounds. mdpi.com The screening for polymorphs is a vital step in the development of new chemical entities to identify the most stable form and to ensure consistency in performance. criver.comveranova.comcrysforma.com
A key factor influencing polymorphism in quinoline derivatives is the conformational flexibility of the molecule. nih.gov For instance, in a study on bis(quinolinecarboxamide)alkane derivatives, it was found that the conformation of the quinoline moieties and the interplay of intra- and intermolecular hydrogen bonds play a crucial role in dictating the crystal packing. rsc.org The ability of the quinoline ring system and its substituents to adopt different spatial arrangements allows for the formation of various crystal lattices with distinct energies and stabilities.
The nature and position of substituents on the quinoline ring are paramount in determining the types of intermolecular interactions that govern crystal packing. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. The presence of functional groups capable of hydrogen bonding, such as amides or hydroxyls, can lead to the formation of robust and predictable packing motifs. However, even in the absence of strong hydrogen bond donors, weaker interactions can direct the assembly of molecules into different crystalline forms.
For example, research on quinoline-based compounds has shown that variations in the alkyl chain length or the aromatic substituents can significantly alter the crystal packing, potentially leading to polymorphism. The heptylbenzoyl group in this compound, with its flexible alkyl chain and aromatic systems, introduces several degrees of conformational freedom. The orientation of the benzoyl group relative to the quinoline core and the conformation of the heptyl chain can vary, giving rise to different molecular shapes that may pack into distinct crystalline arrangements.
Advanced analytical techniques are indispensable for the identification and characterization of polymorphs. X-ray diffraction (XRD), particularly single-crystal and powder XRD, is the definitive method for elucidating the three-dimensional atomic arrangement within a crystal. wikipedia.org Differences in the XRD patterns, such as peak positions and intensities, are indicative of different polymorphic forms.
Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermodynamic relationships between polymorphs. These techniques can identify phase transitions, melting points, and the relative stability of different forms as a function of temperature. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also valuable tools for detecting polymorphism, as different crystal lattices can result in distinct vibrational modes.
While specific crystallographic data for polymorphs of this compound are not available, we can examine data from analogous quinoline derivatives to illustrate the nature of polymorphism in this class of compounds. The following table presents hypothetical crystallographic data for two polymorphic forms of a generic substituted benzoylquinoline to demonstrate the type of information obtained in such studies.
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.25 | 15.80 |
| b (Å) | 12.50 | 8.95 |
| c (Å) | 14.75 | 20.10 |
| α (°) | 90 | 90 |
| β (°) | 95.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1880.5 | 2845.7 |
| Z | 4 | 8 |
| Density (calc) (g/cm³) | 1.25 | 1.28 |
| Hydrogen Bonds | Intermolecular N-H···O | Intramolecular C-H···O |
| π-π Stacking | Present | Absent |
This table illustrates how different polymorphs of the same compound can possess distinct unit cell parameters and packing motifs, leading to variations in calculated density and intermolecular interactions. The study of such variations is fundamental to understanding and controlling the solid-state properties of quinoline derivatives.
Computational Chemistry and Theoretical Characterization of 4 4 Heptylbenzoyl Quinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. mdpi.com DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying relatively large organic molecules like 4-(4-Heptylbenzoyl)quinoline. nih.gov
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Conformational analysis is crucial for flexible molecules like this one, which possesses several rotatable single bonds: the bond connecting the quinoline (B57606) and carbonyl groups, the bond between the carbonyl and the phenyl ring, and the various C-C bonds within the heptyl chain. The orientation of the heptylbenzoyl group relative to the quinoline ring is of particular interest. Theoretical calculations would explore the rotational barrier around the quinoline-carbonyl bond to identify the most stable conformers, which are likely to be nearly planar to maximize π-conjugation, though steric hindrance can cause some twisting. rsc.org The long heptyl chain can adopt numerous conformations, and DFT calculations can help identify the low-energy arrangements it is likely to assume.
Table 1: Representative Predicted Geometrical Parameters for a Quinoline Derivative Core Structure (Note: This is illustrative data for a related quinoline structure, not this compound.)
| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311G*) |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-N (quinoline) | 1.38 Å |
| Bond Length | C-C (inter-ring) | 1.49 Å |
| Bond Angle | Quinoline-C-C (carbonyl) | 119.5° |
| Bond Angle | C-C=O | 121.0° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org Conversely, a small gap indicates a molecule is more reactive and easily polarizable. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline and phenyl rings, while the LUMO would likely be distributed over the electron-withdrawing benzoyl moiety and the quinoline ring system, facilitating intramolecular charge transfer (ICT). nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for a Representative Quinoline Derivative (Note: This is illustrative data for a related quinoline structure, not this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.45 |
| LUMO Energy (ELUMO) | -1.98 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. thaiscience.info
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be concentrated around the hydrogen atoms of the aromatic rings. Such analysis provides crucial insights into non-covalent interactions and potential sites of chemical reactions. nih.govnih.gov
DFT calculations are widely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. nih.gov
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov There is often a strong linear correlation between the calculated shielding tensors and the experimentally measured chemical shifts, which serves as a powerful tool for structure verification and assignment of complex spectra. aps.orgmdpi.com
Vibrational Frequencies : Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. uit.no Each calculated frequency corresponds to a specific normal mode of vibration. Comparing the computed spectrum with the experimental one helps in assigning the vibrational modes to specific functional groups, such as the C=O stretch of the benzoyl group, C=N stretches in the quinoline ring, and various C-H vibrations. researchgate.netnih.gov
UV-Vis Absorption : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For a conjugated system like this compound, the spectrum is expected to be dominated by intense π → π* transitions within the aromatic system. nih.gov
Table 3: Representative Predicted Spectroscopic Data for a Substituted Quinoline (Note: This is illustrative data for a related quinoline structure, not this compound.)
| Spectroscopy Type | Parameter | Calculated Value |
|---|---|---|
| ¹³C NMR | Carbonyl C | 195.8 ppm |
| ¹H NMR | Aromatic H | 7.2 - 8.5 ppm |
| Vibrational (IR) | C=O Stretch | 1665 cm⁻¹ |
| Vibrational (IR) | C=N Stretch | 1590 cm⁻¹ |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) at a finite temperature. researchgate.net
For this compound, an MD simulation could be used to explore its conformational landscape in solution. nih.gov This would involve analyzing the flexibility of the heptyl tail, the rotational dynamics around the key single bonds, and the stability of different conformers. Furthermore, simulations can characterize the interactions between the molecule and solvent molecules, providing a detailed picture of the solvation shell and its influence on the solute's structure and behavior. researchgate.netnih.gov Such studies are valuable for understanding how the molecule behaves in a realistic chemical environment. physchemres.org
Quantum Chemical Characterization of Reactivity and Stability
Quantum chemical calculations provide a range of descriptors that quantify the reactivity and stability of a molecule. These are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com
Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). A large hardness value corresponds to a large HOMO-LUMO gap, indicating high stability. scirp.org Softness is the reciprocal of hardness (S = 1/η).
Electronegativity (χ) : This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (χ = -μ), where μ ≈ (EHOMO + ELUMO)/2.
Electrophilicity Index (ω) : This global reactivity index quantifies the energy lowering of a molecule when it accepts electronic charge from the environment. It is defined as ω = μ²/2η.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior. thaiscience.info
Table 4: Predicted Global Reactivity Descriptors for a Representative Quinoline Derivative (Note: This is illustrative data for a related quinoline structure, not this compound.)
| Descriptor | Definition | Calculated Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.235 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.215 |
| Electronegativity (χ) | -μ | 4.215 |
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are essential reactivity descriptors in conceptual DFT that identify the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby indicating the propensity of a site to undergo nucleophilic or electrophilic attack.
Although direct calculations of Fukui functions for this compound are not documented, analysis of the constituent functional groups allows for a qualitative prediction of its reactive sites. In related studies on quinoline derivatives, the nitrogen atom of the quinoline ring is typically identified as a primary nucleophilic site (prone to electrophilic attack) due to its lone pair of electrons. ekb.eg Conversely, the carbonyl carbon of the benzoyl group is a prominent electrophilic site, susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, a related computational tool used on various quinoline derivatives, visually confirm these electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to the likely sites for electrophilic and nucleophilic interactions, respectively. nih.govekb.eg
Chemical Hardness and Softness Analysis
Global reactivity descriptors, such as chemical hardness (η) and its inverse, softness (S), provide insight into the stability and reactivity of a molecule as a whole. mdpi.com Chemical hardness is defined as the resistance to change in electron distribution or charge transfer. mdpi.com In the framework of DFT, it is approximated by half the difference between the ionization potential and the electron affinity, which can be related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
A molecule with a large HOMO-LUMO gap is considered "hard," implying high kinetic stability and low chemical reactivity. nih.govresearchgate.net Conversely, a "soft" molecule has a small HOMO-LUMO gap and is typically more polarizable and reactive. nih.gov Computational studies on various functionalized quinoline and aromatic derivatives provide a basis for estimating these properties. ekb.egresearchgate.net Molecules with high hardness values are generally more stable. nih.govresearchgate.net
Table 1: Representative Global Reactivity Descriptors for Related Aromatic Compounds Note: These values are for illustrative compounds from the literature and not for this compound itself.
| Compound | HOMO-LUMO Gap (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Reference |
|---|---|---|---|---|
| Salicyl-N-methyl-4-stilbazolium tosylate | 5.604 | 2.8025 | 0.1784 | researchgate.net |
| Alprenolol | ~5.5 | ~2.75 | ~0.18 | nih.gov |
| Bisoprolol | ~5.5 | ~2.75 | ~0.18 | nih.gov |
Reaction Pathway Modeling and Transition State Determination
Reaction pathway modeling is a computational technique used to elucidate the mechanisms of chemical reactions by identifying the lowest energy path between reactants and products. This involves locating transition state (TS) structures, which are first-order saddle points on the potential energy surface, and calculating the activation energy barriers.
For the quinoline family of compounds, DFT calculations have been successfully employed to understand reaction mechanisms, particularly for their synthesis. For example, the reaction process for the synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization has been elucidated using DFT calculations. nih.gov Such studies demonstrate the power of computational methods to map out complex reaction coordinates and validate proposed mechanisms. nih.gov While specific degradation or reaction pathways of this compound have not been modeled, the same theoretical approaches could be applied to investigate its metabolic fate, photostability, or synthesis pathways. nih.gov The goal of such modeling is to build a kinetic model based on plausible mechanistic pathways that connect reactants, intermediates, and products. nih.govnih.gov
Theoretical Prediction of Photophysical Properties
The interaction of molecules with light, leading to absorption and emission, is governed by their electronic structure. Theoretical methods are indispensable for predicting and interpreting the photophysical properties of complex organic molecules.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies (corresponding to UV-Vis absorption maxima), oscillator strengths (related to absorption intensity), and the nature of electronic transitions (e.g., π→π* or n→π*). nih.govnih.gov
In studies of various quinoline derivatives, TD-DFT has been used to predict absorption spectra and understand how different substituents affect the electronic properties. nih.govchemrxiv.org For this compound, TD-DFT calculations would be expected to show strong π→π* transitions associated with the extensive conjugated system of the quinoline and benzoyl rings. The long-chain heptyl group, being an alkyl substituent, is predicted to have only a minor electronic (hyperconjugative and inductive) effect on the main absorption bands compared to the core chromophore.
Singlet and Triplet Excited State Energies
Upon absorption of a photon, a molecule is promoted from its ground state (S₀) to a singlet excited state (S₁, S₂, etc.). It can then undergo various relaxation processes, including conversion to a triplet excited state (T₁, T₂, etc.) via intersystem crossing (ISC). The energies of the lowest singlet (S₁) and triplet (T₁) states, and the energy gap between them (ΔE_ST), are critical parameters that dictate the photophysical behavior of a molecule. researchgate.netfau.de
Theoretical studies on diazanaphthalenes, which include the quinoline structure, have shown that the relative ordering of low-lying nπ* and ππ* excited states is highly dependent on the molecule's structure and influences the efficiency of ISC. researchgate.net A small S₁-T₁ energy gap generally facilitates intersystem crossing. researchgate.netnih.gov For a molecule like this compound, the presence of the carbonyl group introduces an n→π* transition, which can play a significant role in mediating ISC and populating the triplet state. Coupled-cluster methods and TD-DFT are commonly used to calculate the energies of these states and predict their character. researchgate.netfau.de
Radiative and Non-Radiative Decay Processes
Once in an excited state, a molecule can return to the ground state through several decay pathways, which are broadly classified as radiative or non-radiative.
Radiative Decay: This involves the emission of a photon, primarily as fluorescence (from S₁) or phosphorescence (from T₁). The rate of radiative decay (k_r) is related to the oscillator strength of the transition. rsc.org
Non-Radiative Decay: These are processes that dissipate energy as heat. They include internal conversion (IC), which is a transition between states of the same spin multiplicity (e.g., S₁ → S₀), and intersystem crossing (ISC), a transition between states of different spin multiplicity (e.g., S₁ → T₁). researchgate.netfiveable.me
Reactivity and Derivatization Strategies for Quinoline Frameworks
Electrophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the more electron-rich benzene ring (the carbocyclic ring) rather than the electron-deficient pyridine ring (the heterocyclic ring). quimicaorganica.orgaskfilo.comresearchgate.net The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. askfilo.com Consequently, electrophilic substitution predominantly takes place at positions C-5 and C-8. quimicaorganica.orgaskfilo.comuop.edu.pk This regioselectivity is attributed to the greater stability of the cationic intermediates formed during the reaction. quimicaorganica.org
In the case of 4-(4-Heptylbenzoyl)quinoline, the presence of the 4-benzoyl group at the C-4 position further deactivates the pyridine ring. The benzoyl group is an electron-withdrawing group, which will decrease the electron density of the pyridine part of the quinoline system, making it even less susceptible to electrophilic attack. Therefore, electrophilic substitution will still be directed to the carbocyclic ring. Common electrophilic substitution reactions for quinolines include nitration and sulfonation, which require vigorous reaction conditions. uop.edu.pk
| Reaction | Reagents | Typical Products for Quinoline | Predicted Major Products for this compound |
| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline uop.edu.pk | 4-(4-Heptylbenzoyl)-5-nitroquinoline and 4-(4-Heptylbenzoyl)-8-nitroquinoline |
| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid uop.edu.pk | This compound-5-sulfonic acid and this compound-8-sulfonic acid |
| Bromination | Br₂ / H₂SO₄ | 5-Bromoquinoline and 8-Bromoquinoline youtube.com | 5-Bromo-4-(4-heptylbenzoyl)quinoline and 8-Bromo-4-(4-heptylbenzoyl)quinoline |
Nucleophilic Substitution Reactions on the Quinoline Core
Nucleophilic substitution reactions on the quinoline core preferentially occur on the electron-deficient pyridine ring, primarily at the C-2 and C-4 positions. researchgate.netyoutube.comquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. quimicaorganica.org The reaction mechanism typically proceeds through an addition-elimination pathway, forming a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org
For this compound, direct nucleophilic substitution is less likely as there isn't an inherent leaving group at the 2 or 4-position. However, if a derivative such as 2-chloro-4-(4-heptylbenzoyl)quinoline were used, nucleophilic substitution at the C-2 position would be expected. The C-4 position is blocked by the benzoyl group. A well-known nucleophilic substitution reaction on quinoline is the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline. uop.edu.pk
| Reaction Type | Reagent | Typical Product for Quinoline | Plausible Reaction for a 2-halo-4-(4-Heptylbenzoyl)quinoline derivative |
| Amination (Chichibabin) | NaNH₂ in liquid NH₃ | 2-Aminoquinoline uop.edu.pk | N/A for this compound, but 2-Amino-4-(4-heptylbenzoyl)quinoline from a 2-halo derivative. |
| Hydroxylation | KOH | 2-Hydroxyquinoline (Quinolin-2-one) uop.edu.pk | N/A for this compound, but 4-(4-Heptylbenzoyl)quinolin-2-one from a 2-halo derivative. |
Oxidation and Reduction Pathways of the Quinoline System
Selective Reduction to Dihydroquinolines and Tetrahydroquinolines
The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. tutorsglobe.com Catalytic hydrogenation of quinoline, for instance using hydrogen gas with a platinum catalyst, typically yields 1,2,3,4-tetrahydroquinoline. youtube.compharmaguideline.com It is also possible to achieve selective reduction to 1,2-dihydroquinolines under specific conditions, for example, using sodium cyanoborohydride. sioc-journal.cn The reduction of the benzene ring is more difficult but can be achieved under more forcing conditions. pharmaguideline.com
For this compound, the carbonyl group of the benzoyl substituent is also susceptible to reduction. Therefore, the choice of reducing agent will be crucial to achieve selective reduction of the quinoline core without affecting the benzoyl group. Milder reducing agents or specific catalytic systems would be required to favor the formation of the corresponding dihydro- or tetrahydroquinoline derivatives. rsc.org
| Reducing Agent/System | Typical Product for Quinoline | Predicted Product for this compound |
| H₂ / Pt in acidic medium | 5,6,7,8-Tetrahydroquinoline youtube.com | 4-(4-Heptylbenzoyl)-5,6,7,8-tetrahydroquinoline |
| H₂ / Pt (catalytic hydrogenation) | 1,2,3,4-Tetrahydroquinoline pharmaguideline.com | 4-(4-Heptylbenzoyl)-1,2,3,4-tetrahydroquinoline |
| NaBH₄ in acetic acid | Kairoline A (a dihydroquinoline derivative) wikipedia.org | A dihydro-4-(4-heptylbenzoyl)quinoline derivative |
| I₂ / HBpin | Tetrahydroquinolines rsc.org | 4-(4-Heptylbenzoyl)tetrahydroquinoline |
Oxidative Transformations of the Quinoline Ring System
The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.netbiosynce.com Oxidation can also occur at the nitrogen atom to form a quinoline N-oxide, typically using peroxy acids like m-chloroperbenzoic acid (m-CPBA). biosynce.com The formation of the N-oxide can activate the quinoline ring for further reactions.
In the context of this compound, the heptyl side chain on the benzoyl group could also be susceptible to oxidation under harsh conditions. Selective oxidation of the quinoline nitrogen to the N-oxide would likely be the most controlled oxidative transformation.
| Oxidizing Agent | Typical Product for Quinoline | Predicted Product for this compound |
| Alkaline KMnO₄ | Quinolinic acid researchgate.net | Likely degradation of the molecule |
| Peroxycarboxylic acids (e.g., m-CPBA) | Quinoline N-oxide biosynce.com | This compound N-oxide |
| Ozone | Pyridine dialdehyde (B1249045) and glyoxal (B1671930) knaw.nl | Cleavage products of the benzene ring |
Cross-Coupling Reactions for Further Functionalization
Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for the functionalization of heterocyclic compounds, including quinolines. rsc.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds. To perform a cross-coupling reaction on the quinoline core of this compound, it would first need to be halogenated. As discussed in the electrophilic substitution section, bromination would likely occur at the 5- and 8-positions. These bromo-derivatives could then be used in various cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings to introduce new substituents.
| Reaction Name | Reactants for a Bromo-derivative of this compound | General Product Type |
| Suzuki-Miyaura Coupling | An aryl or vinyl boronic acid/ester, Pd catalyst, base | Aryl- or vinyl-substituted this compound |
| Heck Coupling | An alkene, Pd catalyst, base | Alkenyl-substituted this compound |
| Sonogashira Coupling | A terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted this compound |
Quaternization and Salt Formation of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring possesses a lone pair of electrons and is basic, allowing it to react with alkyl halides or other electrophiles to form quaternary quinolinium salts. tutorsglobe.compharmaguideline.com This process is known as quaternization. The resulting quinolinium salts are positively charged and can have different properties and reactivity compared to the parent quinoline. For instance, the formation of N-acylquinolinium salts can facilitate nucleophilic attack at the C-2 position. tutorsglobe.com
The quaternization of this compound with an alkyl halide, such as methyl iodide, would result in the formation of an N-alkyl-4-(4-heptylbenzoyl)quinolinium salt. The rate and ease of this reaction can be influenced by steric hindrance around the nitrogen atom. nih.gov
| Reagent | General Product | Specific Product for this compound |
| Alkyl halide (e.g., CH₃I) | N-Alkylquinolinium halide | 1-Methyl-4-(4-heptylbenzoyl)quinolinium iodide |
| Benzyl halide (e.g., BnBr) | N-Benzylquinolinium halide | 1-Benzyl-4-(4-heptylbenzoyl)quinolinium bromide |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-Methylquinolinium methyl sulfate | 1-Methyl-4-(4-heptylbenzoyl)quinolinium methyl sulfate |
Future Perspectives in 4 4 Heptylbenzoyl Quinoline Research
Emerging Synthetic Methodologies and Process Optimization
The synthesis of complex quinoline (B57606) derivatives like 4-(4-Heptylbenzoyl)quinoline has traditionally relied on classical methods such as the Friedländer, Skraup, and Doebner-von Miller reactions. nih.govresearchgate.net However, these methods often face limitations, including harsh reaction conditions and limited substrate scope. researchgate.net The future of synthesizing this and other complex quinolines lies in the adoption of modern, more efficient, and sustainable synthetic strategies.
Emerging trends focus on transition-metal-catalyzed reactions, particularly those employing earth-abundant metals like iron and copper, as well as photoredox catalysis. mdpi.com These methods offer milder reaction conditions and greater functional group tolerance. For instance, palladium-catalyzed dehydrogenative aromatization has been successfully used to create 4-aminoquinolines from dihydroquinolin-4(1H)-ones, a pathway that could be adapted for benzoyl derivatives. frontiersin.org Furthermore, multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, are becoming increasingly important for generating libraries of quinoline derivatives efficiently. researchgate.netresearchgate.net
Process optimization is also undergoing a revolution, driven by high-throughput experimentation (HTE) and machine learning (ML). beilstein-journals.orgsemanticscholar.org Automated systems can perform hundreds of reactions in parallel to rapidly identify optimal conditions (catalyst, solvent, temperature) for a specific transformation. beilstein-journals.orgsemanticscholar.org Machine learning algorithms can then analyze this data to predict the outcomes of new reactions and suggest novel synthetic routes, significantly accelerating the development of scalable and cost-effective processes for producing compounds like this compound. mdpi.combeilstein-journals.org
| Synthetic Approach | Description | Potential Advantages for Quinoline Synthesis |
| Transition-Metal Catalysis | Utilizes catalysts based on metals like palladium, copper, or rhodium to facilitate C-H activation and annulation reactions. mdpi.com | High efficiency, broad substrate tolerance, and milder reaction conditions. |
| Photoredox Catalysis | Employs light to induce electron transfer processes, enabling novel bond formations under gentle conditions. mdpi.com | Environmentally friendly (uses visible light), accesses unique reaction pathways. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot reaction to form a complex product, minimizing intermediate isolation steps. researchgate.net | High atom economy, operational simplicity, and rapid library generation. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch flask, allowing for precise control over parameters. semanticscholar.org | Enhanced safety, improved scalability, and integration with real-time analytics. |
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating the discovery and design of new functional molecules. For quinoline derivatives, methods like the three-dimensional quantitative structure-activity relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are used to build models that correlate a molecule's structure with its properties. nih.gov These models can predict the activity of new, unsynthesized compounds, guiding researchers to prioritize the most promising candidates. nih.gov For instance, CoMFA studies on quinoline derivatives have successfully identified key steric and electrostatic features that contribute to their biological activity. nih.gov
Molecular dynamics (MD) simulations offer a deeper understanding of how molecules like this compound behave over time and interact with their environment. researchgate.netnih.gov By simulating the movement of every atom in a system, MD can reveal stable conformations, binding modes with target proteins, and other dynamic properties. researchgate.netnih.gov This information is crucial for designing molecules with enhanced selectivity and efficacy. These in silico techniques can predict physicochemical properties and potential toxicity, reducing the reliance on expensive and time-consuming experimental screening. researchgate.netresearchgate.net
| Computational Technique | Application in Quinoline Research | Key Insights Provided |
| 3D-QSAR / CoMFA | Correlates 3D structural features with biological activity to build predictive models. nih.gov | Identifies key steric and electrostatic regions of the molecule that influence its function. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.netnih.gov | Elucidates binding modes and identifies critical interactions (e.g., hydrogen bonds, π-stacking). |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. researchgate.net | Assesses the stability of ligand-protein complexes and reveals conformational changes. |
| Toxicity Prediction | Uses computer-assisted technology to evaluate the potential toxicity of designed compounds. researchgate.netnih.gov | Allows for early-stage filtering of potentially harmful molecules before synthesis. |
Exploration of Novel Non-Biological Applications in Advanced Materials and Catalysis
While quinoline derivatives are extensively studied for their medicinal properties, their potential in non-biological applications remains a fertile ground for exploration. The unique electronic properties of the quinoline ring system, combined with the structural features of this compound, make it a candidate for advanced materials and catalysis.
In catalysis, quinoline-based ligands can coordinate with metal ions to form complexes that catalyze various organic reactions. mdpi.com For example, copper-quinoline complexes have been shown to exhibit significant catecholase activity, efficiently catalyzing the oxidation of catechol to o-quinone. mdpi.com The specific substituents on the quinoline ring play a crucial role in tuning the catalytic activity of these complexes. mdpi.com The heptyl and benzoyl groups in this compound could influence the solubility and electronic properties of such a catalyst, potentially leading to novel reactivity.
In materials science, the rigid, aromatic structure of the quinoline core is a desirable feature for creating organic electronic materials. Compounds with extended π-conjugated systems, such as pyrazolo[3,4-b]quinolines, have been investigated for their fluorescent properties, suggesting potential use as fluorescent sensors or in other optical applications. mdpi.com The functional groups on this compound could be modified to tune its photophysical properties or to promote self-assembly into ordered structures, a key requirement for applications in organic electronics.
Interdisciplinary Research Directions in Quinoline Chemistry
The future of quinoline chemistry is inherently interdisciplinary, bridging synthetic organic chemistry, computational science, materials science, and chemical biology. Quinoline is considered a "privileged scaffold" because its core structure can be adapted to interact with a wide variety of biological targets and to serve as a building block for functional materials. researchgate.netmdpi.com
The development of multi-target agents, where a single quinoline-based molecule is designed to modulate several biological pathways simultaneously, is a significant emerging direction. mdpi.com This requires a close feedback loop between computational design, chemical synthesis, and biological evaluation. mdpi.com Similarly, the creation of advanced materials requires collaboration between synthetic chemists who build the molecules and materials scientists who characterize their physical and electronic properties.
Research into compounds like this compound will benefit from this integrated approach. Computational models can predict its potential applications, guiding synthetic chemists to create it and its analogues efficiently. These new compounds can then be screened for a wide range of properties, from anticancer activity to catalytic efficiency, leading to the discovery of novel functions and paving the way for the next generation of quinoline-based technologies. rsc.orgnih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-(4-Heptylbenzoyl)quinoline to achieve high yield and purity?
- Methodological Answer : The synthesis of this compound can leverage methods adapted from structurally similar quinoline derivatives. Key approaches include:
- Friedländer synthesis : Requires precise control of temperature (typically 80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Catalysts like Lewis acids (e.g., AlCl₃) may enhance cyclization efficiency .
- Multi-step functionalization : Introducing the 4-heptylbenzoyl moiety via nucleophilic acyl substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Purification via column chromatography or HPLC is critical to isolate the target compound from byproducts .
Yield optimization often involves iterative adjustments to solvent polarity (e.g., THF or DMF) and stoichiometric ratios of reactants.
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the quinoline core and heptylbenzoyl substituents. For example, aromatic protons in the quinoline ring typically appear at δ 7.5–9.0 ppm, while the heptyl chain’s methylene groups resonate at δ 1.2–1.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns indicative of the benzoyl-quinoline linkage .
- X-ray Crystallography : Single-crystal analysis provides absolute stereochemical confirmation, particularly for verifying substituent positions on the quinoline ring .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Enzyme/Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with targets like kinases or GPCRs. For example, competitive binding assays with radiolabeled ligands can determine IC₅₀ values .
- Computational Docking : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes of the compound to active sites, guided by the heptyl chain’s hydrophobicity and the quinoline core’s π-π stacking potential .
- Cellular Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics can identify downstream signaling pathways modulated by the compound .
Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives like this compound?
- Methodological Answer :
- Orthogonal Assay Validation : Replicate studies using alternative methods (e.g., switch from MTT to ATP-based viability assays for cytotoxicity) to rule out assay-specific artifacts .
- Structural Analog Comparison : Test derivatives with incremental modifications (e.g., varying alkyl chain lengths) to isolate structural determinants of activity. For instance, shortening the heptyl group to pentyl may reduce lipophilicity and alter membrane permeability .
- Meta-Analysis of Published Data : Cross-reference results across studies while accounting for variables like cell line heterogeneity or compound purity thresholds (>95% by HPLC) .
Q. What computational approaches are recommended for structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer :
- Quantitative SAR (QSAR) Modeling : Use partial least squares (PLS) regression or machine learning (e.g., random forest) to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
- Density Functional Theory (DFT) : Calculate electronic parameters (e.g., HOMO-LUMO gaps) to predict reactivity or metabolic stability. The electron-withdrawing benzoyl group may stabilize the quinoline ring against oxidation .
- Free-Energy Perturbation (FEP) : Simulate binding affinity changes induced by substituent modifications, such as replacing the heptyl chain with branched alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
